molecular formula C8H6N2O6 B189381 Methyl 3,5-dinitrobenzoate CAS No. 2702-58-1

Methyl 3,5-dinitrobenzoate

Cat. No. B189381
CAS RN: 2702-58-1
M. Wt: 226.14 g/mol
InChI Key: POGCCFLNFPIIGW-UHFFFAOYSA-N
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Description

Methyl 3,5-dinitrobenzoate, also known as 3,5-Dinitrobenzoic acid methyl ester, is a chemical compound with the molecular formula (O2N)2C6H3CO2CH3 . It has a molecular weight of 226.14 .


Synthesis Analysis

The synthesis of 3,5-Dinitrobenzoic acid, a precursor to Methyl 3,5-dinitrobenzoate, involves the nitration of benzoic acid . The nitration of methyl benzoate is an example of electrophilic substitution .


Molecular Structure Analysis

The molecular structure of Methyl 3,5-dinitrobenzoate can be represented as (O2N)2C6H3CO2CH3 . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

Methyl 3,5-dinitrobenzoate has been reported to react with hydroxide ions in dimethyl sulphoxide–water mixtures . It also reacts with creatinine through their conversion to 3,5-dinitrobenzoate .


Physical And Chemical Properties Analysis

Methyl 3,5-dinitrobenzoate is a pale yellow crystalline powder . It has a melting point of 107-109 °C (lit.) .

Scientific Research Applications

Molecular Structure and Bonding

Methyl 3,5-dinitrobenzoate has been studied for its unique molecular interactions. For instance, Vasconcelos et al. (2006) examined how molecules of methyl 3,5-dinitrobenzoate are linked into chains by a single nearly linear C-H...O hydrogen bond, demonstrating its potential in understanding molecular structures and interactions (Vasconcelos et al., 2006).

Chemical Reactions and Synthesis

Research has also explored the chemical reactions and synthesis processes involving methyl 3,5-dinitrobenzoate. For example, Parekh and Sims (1977) demonstrated its reaction with creatinine, suggesting its application in analytical chemistry (Parekh & Sims, 1977). Additionally, Ahlgren and Ordal (1983) identified glutamic acid residue modification in Bacillus subtilis methyl-accepting chemotaxis proteins, indicating its role in biochemical research (Ahlgren & Ordal, 1983).

Crystallography and Materials Science

In the field of crystallography and materials science, methyl 3,5-dinitrobenzoate has been utilized to study layered structures and their formation. Pedireddi et al. (1998) reported on the cocrystals and layered structures formed by 3,5-dinitrobenzoic acid and its derivatives, highlighting its importance in the study of molecular assemblies and materials (Pedireddi et al., 1998).

Pharmaceutical Applications

In pharmaceutical research, Kumar (2012) evaluated the preservative effectiveness of 3,5-dinitrobenzoic acid derivatives in pharmaceutical products, suggesting its potential in drug formulation and preservation (Kumar, 2012).

Solubility and Chemical Properties

Research by Ye et al. (2011) involved the determination of solute descriptors for 3,5-dinitro-2-methylbenzoic acid, a related compound, which can be instrumental in understanding the solubility and chemical properties of similar compounds (Ye et al., 2011).

Chemical Stability and Kinetics

The stability of complexes involving methyl 3,5-dinitrobenzoate has been a topic of study. Crampton and Greenhalgh (1986) provided insights into the kinetic and equilibrium data for reactions of methyl 3,5-dinitrobenzoate, contributing to our understanding of its chemical stability and reactivity (Crampton & Greenhalgh, 1986).

Safety And Hazards

Methyl 3,5-dinitrobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 3,5-dinitrobenzoate
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InChI

InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGCCFLNFPIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60871874
Record name Methyl 3,5-dinitrobenzoate
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Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 3,5-dinitrobenzoate

CAS RN

2702-58-1
Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name METHYL 3,5-DINITROBENZOATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 72-liter, round-bottomed flask equipped with mechanical stirrer and condenser were combined methyl alcohol (27.97 kg, 873 moles, 35.4 liters), 3,5-dinitrobenzoic acid (15 kg, 70.72 moles), and sulfuric acid (2.6 kg, 26.56 moles, 1.42 liters). The mixture was heated and stirred at reflux by means of a heating mantle for approximately 26 hours and then was allowed to cool to 25° (approximately 18 hours). The precipated solid was isolated by centrifugation (Tolhurst 12-in. centrifuge); each of the four loads collected was washed with methyl alcohol (4 liters). The wet solid was air dried for 16-18 hours to give 14.7 kg (92% of theory) of methyl 3,5-dinitrobenzoate (I). Tlc analysis (toluene/acetone/HOAc; 90/5/2; utilizing a plate marketed by Mallinckrodt under the trade designation ChromAR 7GF plate) showed the product to be homogenous and identical to an authentic sample.
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Synthesis routes and methods III

Procedure details

Following Example 11 but replacing the 1-(H)-tetrazolylacetic acid with 3,5-dinitrobenzoic acid, 3.39 g (1.6 cmoles) and the ethanol with methanol, 0.64 ml (1.6 cmoles), the ester was obtained with a yield of 96% (2.17 g), m.p.=108° C.
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96%

Synthesis routes and methods IV

Procedure details

To 3,5-Dinitro-benzoic Acid (Aldrich, 21.2 g, 100 mmol) was added SOCl2. The mixture was refluxed overnight. The excess SOCl2 was removed under reduced pressure. The residue was dissolved in 100 mL of MeOH, cooled in ice bath, and triethylamine (Aldrich, 21 mL, 150 mmol) was added slowly added. After the mixture was stirred at ambient temperature for 3 h, solvent was removed under reduced pressure. The residue was diluted with EtOAc and 1N HCl. The mixture was extracted 3× with EtOAc (100 mL). The organic layers were washed twice with a brine solution (100 mL), dried over Na2SO4. Removal of the solvent gave 22.0 g (97%) of product, which was pure enough for the next reaction.
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Synthesis routes and methods V

Procedure details

SOCl2 (3.4 ml, 5.61 g, 47.1 mmol, 5 eq) was added dropwise to a stirred solution of 3,5-dinitrobenzoic acid (2.0 g, 9.43 mmol, 1 eq, Aldrich) in 20 ml anhydrous MeOH at 0° C. under Ar. The reaction was stirred at 0° C. to room temperature overnight. The solvent was removed in vacuo, and the residue was dissolved in EtOAc. The organic layer was washed with saturated aqueous NaHCO3 (×2), water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo yielding 2.12 g (9.38 mmol, 99% yield) of methyl 3,5-dinitrobenzoate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
TRA Vasconcelos, MVN de Souza… - … Section C: Crystal …, 2006 - scripts.iucr.org
Molecules of methyl 3,5-dinitrobenzoate, C8H6N2O6, are linked into C(7) chains by a single nearly linear C—H⋯O hydrogen bond, but there are no direction-specific interactions in the …
Number of citations: 1 scripts.iucr.org
CC Silva, RO Silva, DMAF Navarro… - Journal of chemical …, 2009 - ACS Publications
An experimental project aimed at identifying stable reaction intermediates is described. Initially, the studied reaction appears to involve the simple hydrolysis, by aqueous sodium …
Number of citations: 3 pubs.acs.org
X Wang, G Liu, B Chen, Y Bi, H Lin - Journal of Coordination …, 2008 - Taylor & Francis
A new 3-D cobalt(II) mixed ligand, metal-organic framework {[Co 2 (bpp) 2 (DNBA) 4 H 2 O] · MDNBA} (1), (bpp = 1,3-di(4-pyridyl)propane, DNBA = 3,5-dinitrobenzoate and MDNBA = …
Number of citations: 11 www.tandfonline.com
C Sims, AC Parekh - Annals of Clinical Biochemistry, 1977 - journals.sagepub.com
Creatinine in serum is determined with a new reagent system consisting of methyl-3,5-dinitrobenzoate and tetramethyl ammonium hydroxide in 50% methyl sulfoxide. The method …
Number of citations: 13 journals.sagepub.com
LF Jin, FP Xiao - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 61| Part 5| May 2005| Pages o1276-o1277 https://doi.org/10.1107/S1600536805010317 …
Number of citations: 3 scripts.iucr.org
J Kavalek, I Kolb, V Macháček… - … of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
Kinetics have been studied of the reaction of cyanide ion with l-carbmethoxy-and-l-cyano--3, 5-dinitrobenzene in methanol-dimethyl sulphoxide medium. Addition of cyanide ion to the 4-…
Number of citations: 3 cccc.uochb.cas.cz
JK Sutherland - Chemical Communications, 1997 - pubs.rsc.org
Reaction of 1,8-diazabicyclo[5.4.0]undec-8-ene with methyl 3,5-dinitrobenzoate and 1,3,5-trinitrobenzene Page 1 MeO2C NO2 NO2 NO2 X N N Z H NO2 X N N Z N N X NO2 N O NO2 O2N N DBU 4 X …
Number of citations: 27 pubs.rsc.org
JJ Sudborough, DD Karve - Journal of the Indian Institute …, 1920 - journal.library.iisc.ernet.in
Purdie (JOS, Trans., 1885, 47,859) has shown that the ethyl esters of fumaric, oxalic a. nd cinnamic acids are tra. nsfOlmed into the correslJonding methyl esters when warmed with …
Number of citations: 2 journal.library.iisc.ernet.in
GD Sargent, N Lowry, SD Reich - Journal of the American …, 1967 - ACS Publications
Process 1 finds analogy in the solvolysis of 6-(l, 4-cyclohexadienyl) methyl p-toluenesulfonate14(VIII) which is accelerated by a factor of ca. 100 over that of cyclohexylmethyl p-…
Number of citations: 31 pubs.acs.org
AR Raza, A Saddiqa, MN Tahir, M Danish… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C9H8N2O6, the methyl ester group is almost planar (rms deviation = 0.002 Å) and is oriented at a dihedral angle of 24.27 (16) with respect to the benzene ring. …
Number of citations: 1 scripts.iucr.org

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